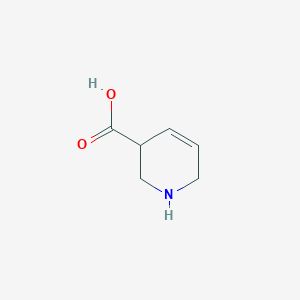
1,2,3,6-tetrahydropyridine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-tetrahydropyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H9NO2 It is a derivative of pyridine and is characterized by the presence of a carboxylic acid group at the third position of the tetrahydropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,6-tetrahydropyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reduction of pyridine derivatives. For instance, the reduction of N-methylpyridinium with borohydride reagents yields 1-methyl-1,2,3,6-tetrahydropyridine . Another method involves the acid-promoted condensation of N-[(Z)-3-iodoallyl]-aminoacetaldehydes with hydrazine hydrate, followed by a palladium-catalyzed asymmetric intramolecular hydrazone-type Heck reaction .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-tetrahydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydropyridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include borohydride reagents for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyridine derivatives, while reduction reactions produce various tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-tetrahydropyridine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,2,3,6-tetrahydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of tetrahydropyridine are known to inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1,2,3,6-tetrahydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
1,2,3,4-tetrahydropyridine: Another structural isomer with different chemical properties and applications.
2,3,4,5-tetrahydropyridine: A distinct isomer with unique biological activities.
1-methyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H9NO2 |
|---|---|
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
1,2,3,6-tetrahydropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-2-1-3-7-4-5/h1-2,5,7H,3-4H2,(H,8,9) |
InChI-Schlüssel |
OPSXYAFWJPPHQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(CN1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methylamino)methyl]-4-nitrophenol](/img/structure/B13567308.png)

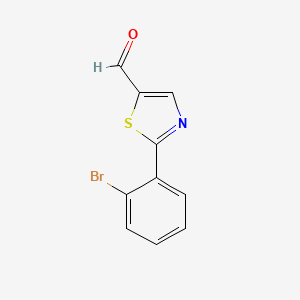


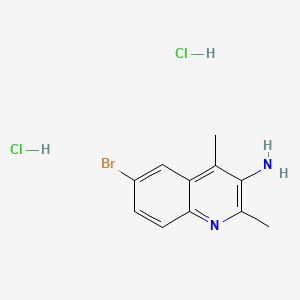
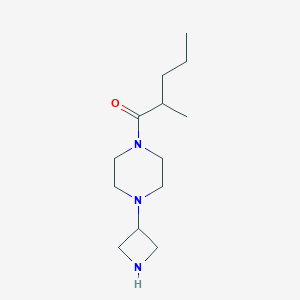
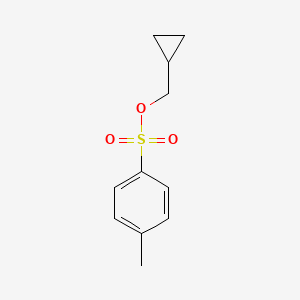
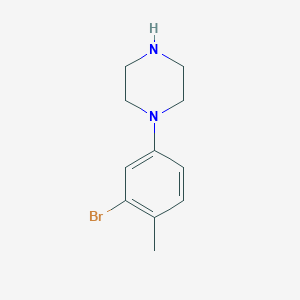
![2-[(2-Amino-1,3-thiazol-5-YL)methyl]benzonitrile](/img/structure/B13567349.png)
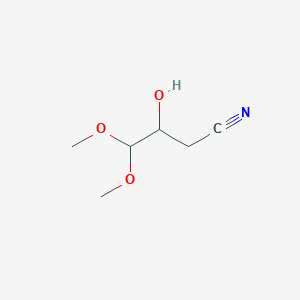
![3-{[3-(trifluoromethyl)-3H-diazirin-3-yl]methyl}pyrrolidinehydrochloride](/img/structure/B13567373.png)


